molecular formula C16H18FNO2 B1270473 (2,3-Dimethoxy-benzyl)-(4-fluoro-benzyl)-amine CAS No. 355382-48-8

(2,3-Dimethoxy-benzyl)-(4-fluoro-benzyl)-amine

Cat. No. B1270473
M. Wt: 275.32 g/mol
InChI Key: WNGUYSAZLYGHJL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “(2,3-Dimethoxy-benzyl)-(4-fluoro-benzyl)-amine” often involves nucleophilic aromatic substitution reactions (SNAr), palladium-catalyzed cross-coupling reactions, or condensation reactions. For instance, Rahimpour et al. (2018) developed an efficient procedure for synthesizing 2-(4-amino-substituted benzylidene)indanone derivatives, which involves the reaction of 4-fluorobenzaldehyde with specific ketones and subsequent reactions with aliphatic or aromatic amines through SNAr reaction, showcasing a method that might be adaptable for the target compound's synthesis (Rahimpour et al., 2018).

Molecular Structure Analysis

Molecular structure analysis of closely related compounds indicates the importance of substituent effects on the molecule's electronic and spatial configuration, affecting its reactivity and interaction with biological targets or other chemicals. For example, the study by Li et al. (2012) on a benzylpyridine derivative highlights how intermolecular interactions, such as hydrogen bonding, can influence the molecular assembly and stability, which is crucial for understanding the structural behavior of “(2,3-Dimethoxy-benzyl)-(4-fluoro-benzyl)-amine” (Li et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving compounds similar to the target molecule often include electrophilic and nucleophilic substitutions, highlighting the reactivity of such compounds towards various reagents. The work by Neue et al. (2013) on 2-borylbenzaldimines offers insights into the diverse reactivity of compounds with boron groups, which can shed light on the chemical behavior of “(2,3-Dimethoxy-benzyl)-(4-fluoro-benzyl)-amine” in the presence of electrophiles or nucleophiles (Neue et al., 2013).

Physical Properties Analysis

The physical properties of organic compounds, including solubility, melting point, and crystalline structure, are significantly influenced by their molecular architecture. Studies such as those by Thompson et al. (2005), who investigated the Suzuki cross-coupling of pyridylboronic acids with heteroaryl halides, provide valuable data on solubility and reactivity, which are essential for understanding the physical characteristics of “(2,3-Dimethoxy-benzyl)-(4-fluoro-benzyl)-amine” (Thompson et al., 2005).

Scientific Research Applications

1. Biomonitoring and Exposure Assessment

  • Pyrethroid Pesticides Metabolites : The compound, particularly 4-fluoro-3-phenoxy benzoic acid (a related derivative), has been used as a biomarker to monitor exposure to pyrethroid pesticides in pregnant women, emphasizing its role in assessing potential public health concerns (Dereumeaux et al., 2018).

2. Clinical Research and Diagnostics

  • Dopamine Receptor Imaging : A derivative, FIDA-2, which is a D2/D3 dopamine receptor antagonist, has been used in biodistribution and radiation dosimetry studies. It's applied in PET or SPECT imaging to visualize the dopaminergic system in the brain, providing insights into various neurological conditions (Mozley et al., 1995).

3. Dietary Intake and Carcinogen Exposure

  • Heterocyclic Amines in Food : Studies have explored the presence of heterocyclic amines, like 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline, in cooked meats and their potential carcinogenic effects. Research emphasizes the continual human exposure to these amines through dietary sources, highlighting the importance of understanding their impact on health (Wakabayashi et al., 1993).

Future Directions

The future directions for this compound would depend on its intended use. If it’s a novel compound, further studies could be conducted to explore its potential applications .

properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-1-(4-fluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO2/c1-19-15-5-3-4-13(16(15)20-2)11-18-10-12-6-8-14(17)9-7-12/h3-9,18H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNGUYSAZLYGHJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CNCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353365
Record name (2,3-Dimethoxy-benzyl)-(4-fluoro-benzyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3-Dimethoxy-benzyl)-(4-fluoro-benzyl)-amine

CAS RN

355382-48-8
Record name (2,3-Dimethoxy-benzyl)-(4-fluoro-benzyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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